2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Overview
Description
This compound, also known as (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide, has a molecular formula of C10H16N2O6S3 . It has been used as a reactant for the preparation of Brinzolamide , a topical carbonic anhydrase inhibitor.
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the reaction of compound (I) with a sulphonating reagent, particularly a sulphite salt, to obtain compound (II). This is followed by the reaction of compound (II) with 3-methoxy amino propane to obtain compound (III). If necessary, the acetyl group of compound (III) can be masked with an acetyl protecting agent or a reducing agent to obtain compound (IV) .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-e][1,2]thiazine ring with a sulfonamide group at the 6-position and a 3-methoxypropyl group at the 2-position . The compound also contains a hydroxy group at the 4-position .Physical And Chemical Properties Analysis
The compound is a white powder, insoluble in water, very soluble in methanol, and soluble in ethanol . It has a molecular weight of 356.4 g/mol .Scientific Research Applications
Molecular Structure and Gas-Phase Acidity Analysis : A study conducted by Remko (2003) explored the molecular structure and gas-phase acidity of various sulfonamides, including compounds structurally similar to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide. This research provides insight into the fundamental properties of these compounds (Remko, 2003).
Potential Treatment for Glaucoma : Chen et al. (2000) synthesized novel non-chiral 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which showed significant efficacy as potential candidates for the treatment of glaucoma. These compounds were found to be potent inhibitors of human carbonic anhydrase II, a key enzyme involved in fluid secretion in the eye (Chen et al., 2000).
Membrane-Impermeable Inhibitors of Carbonic Anhydrase : A 2006 study by May et al. investigated thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides with quaternary ammonium moiety. These compounds were found to be potent inhibitors of carbonic anhydrase isozymes and are anticipated to be membrane-impermeable inhibitors due to their permanent cationic charge (May et al., 2006).
Homogeneous Catalyst in Organic Synthesis : Khazaei et al. (2015) described the use of a compound structurally similar to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide as a highly efficient and homogeneous catalyst in the synthesis of various organic compounds. This application is significant in the context of green chemistry and organic synthesis (Khazaei et al., 2015).
Development of New Heterocyclic Ring Systems : Marfat and Chambers (1988) described a novel synthesis of compounds related to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide. This research contributes to the development of new heterocyclic ring systems, which are crucial in medicinal chemistry (Marfat & Chambers, 1988).
Inhibitory Activity Against MCF-7 Breast Cancer Cells : Shan et al. (2011) synthesized and evaluated a library of benzosultams, including derivatives of 2H-benzo[e][1,2]thiazine 1,1-dioxides, for inhibitory activity against MCF-7 breast cancer cells. This research highlights the potential application of these compounds in cancer treatment (Shan et al., 2011).
Synthesis of Novel Biological Active Compounds : Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with potential biological activity. This work contributes to the development of new biologically active compounds (Zia-ur-Rehman et al., 2009).
properties
IUPAC Name |
2-(3-methoxypropyl)-1,1,4-trioxo-3H-thieno[3,2-e]thiazine-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5H,2-4,6H2,1H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBAMGUANTCPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570260 | |
Record name | 2-(3-Methoxypropyl)-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | |
CAS RN |
154127-41-0 | |
Record name | 4-Desethylamino 4-oxobrinzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methoxypropyl)-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DESETHYLAMINO 4-OXOBRINZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH3S3K5A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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